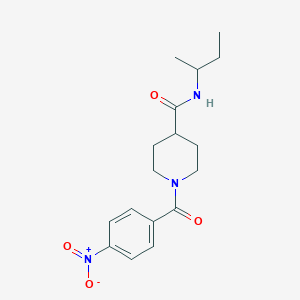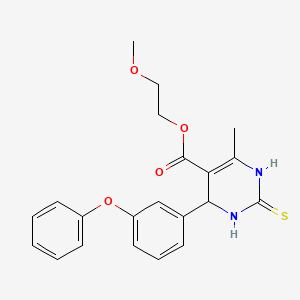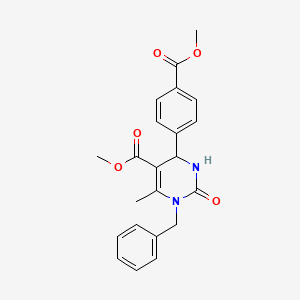![molecular formula C18H19BrN2OS B4052808 2-bromo-N-[(2-butan-2-ylphenyl)carbamothioyl]benzamide CAS No. 593241-00-0](/img/structure/B4052808.png)
2-bromo-N-[(2-butan-2-ylphenyl)carbamothioyl]benzamide
Übersicht
Beschreibung
2-bromo-N-[(2-butan-2-ylphenyl)carbamothioyl]benzamide is a useful research compound. Its molecular formula is C18H19BrN2OS and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-bromo-N-{[(2-sec-butylphenyl)amino]carbonothioyl}benzamide is 390.04015 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related benzamide derivatives highlight the importance of these compounds in organic synthesis and materials science. For instance, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide involves detailed spectroscopic characterization, including IR, H and C-NMR, mass spectrometry, and elemental analysis, as well as X-ray diffraction data to determine its crystal structure. This process underscores the compound's relevance in understanding molecular interactions and structural properties (Saeed et al., 2010).
Chemical Reactions and Mechanisms
Research on benzamide derivatives also encompasses exploring their chemical reactivity and potential mechanisms. For example, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrates the compound's utility in producing biologically relevant molecules through chemoselective reactions, providing a foundation for further pharmaceutical applications (Singh et al., 2017).
Applications in Drug Discovery
Benzamide derivatives have been studied for their potential as inhibitors of various biological targets. For instance, benzothiophene carboxamide derivatives have been investigated for their inhibitory effects on Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of malaria-causing parasites. These studies highlight the potential of such compounds in the development of new antimalarial drugs (Banerjee et al., 2011).
Advances in Synthetic Methods
Advancements in synthetic methods involving benzamide derivatives are crucial for enhancing the efficiency and sustainability of chemical synthesis. Microwave-enhanced aminocarbonylations in water represent a green chemistry approach, showcasing the potential for rapid synthesis of benzamides under environmentally friendly conditions (Wu & Larhed, 2005).
Safety and Hazards
While specific safety and hazard information for “2-bromo-N-{[(2-sec-butylphenyl)amino]carbonothioyl}benzamide” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-butan-2-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2OS/c1-3-12(2)13-8-5-7-11-16(13)20-18(23)21-17(22)14-9-4-6-10-15(14)19/h4-12H,3H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHUMKKLFNSHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-benzyl-2-(3-phenyl-2-propen-1-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4052739.png)
![4-(2H-1,3-BENZODIOXOL-5-YL)-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4052743.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4052751.png)

![N-[2-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B4052767.png)
![6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4052779.png)
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4052786.png)
![5-fluoro-2-{4-[2-(prop-2-yn-1-yloxy)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B4052790.png)


![ethyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4052806.png)
![N-(oxolan-2-ylmethyl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B4052815.png)

